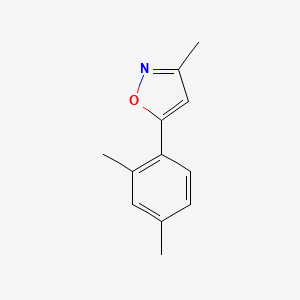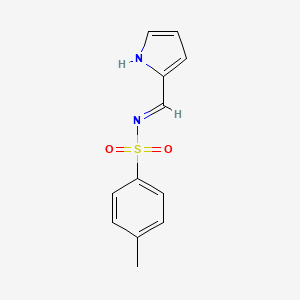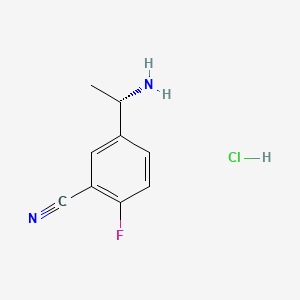
Potassium 2,2-Dicyano-1-ethoxyethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,2-Dicyano-1-ethoxyethenolate is an organic compound with the molecular formula C6H5KN2O2 It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,2-Dicyano-1-ethoxyethenolate can be synthesized through the reaction of ethyl cyanoacetate with potassium hydroxide. The reaction typically involves the following steps:
- Dissolving ethyl cyanoacetate in an appropriate solvent such as ethanol.
- Adding potassium hydroxide to the solution and stirring the mixture at room temperature.
- Allowing the reaction to proceed for a specified period, usually several hours.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2-Dicyano-1-ethoxyethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions. The conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Potassium 2,2-Dicyano-1-ethoxyethenolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Potassium 2,2-Dicyano-1-ethoxyethenolate involves its ability to act as a ligand and form coordination complexes with metal ions. The compound’s two cyano groups and ethoxy group provide multiple binding sites for metal ions, leading to the formation of stable complexes. These complexes can exhibit unique electronic, magnetic, and structural properties, which are the basis for their various applications .
Comparison with Similar Compounds
Similar Compounds
Potassium 2,2-Dicyano-1-methoxyethenolate: Similar in structure but with a methoxy group instead of an ethoxy group.
Sodium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with sodium instead of potassium.
Lithium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with lithium instead of potassium.
Uniqueness
Potassium 2,2-Dicyano-1-ethoxyethenolate is unique due to its specific combination of functional groups and its ability to form stable coordination complexes with a wide range of metal ions. This versatility makes it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C6H5KN2O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
potassium;2,2-dicyano-1-ethoxyethenolate |
InChI |
InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1 |
InChI Key |
VPECMAWSZTYQJH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=C(C#N)C#N)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


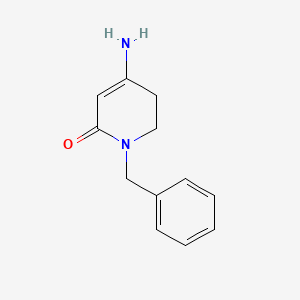
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
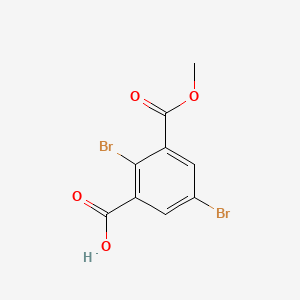

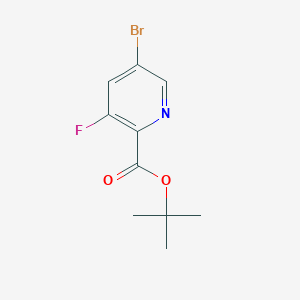
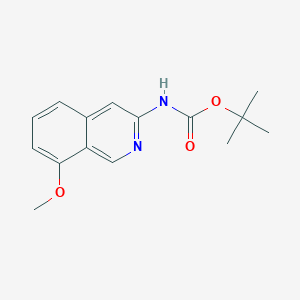
![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
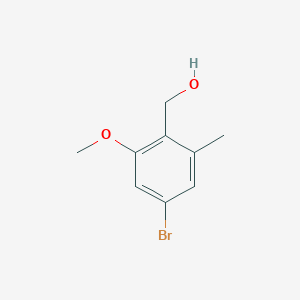
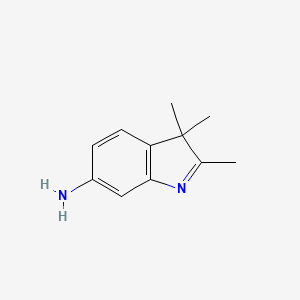
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
